11-Methyl-1-phenylbenzo[c]phenanthrene
Description
Significance of Benzo[c]phenanthrene (B127203) Scaffolds in Polycyclic Aromatic Hydrocarbon Research
The benzo[c]phenanthrene scaffold is a non-planar polycyclic aromatic hydrocarbon, which distinguishes it from many other PAHs. sbfisica.org.brwikipedia.org This inherent chirality and the presence of a "fjord region" — a sterically hindered area within the molecule — lead to unique physical, chemical, and biological properties. sbfisica.org.br The study of these scaffolds is crucial for understanding the structure-activity relationships in larger, more complex aromatic systems. nih.gov
Furthermore, the carcinogenic properties of some PAHs are a major focus of research. researchgate.netnih.gov While benzo[c]phenanthrene itself is considered weakly carcinogenic, the position and nature of substituents can dramatically alter its biological activity. sbfisica.org.brresearchgate.net Research into substituted derivatives, including methylated and phenylated versions, is essential for elucidating the mechanisms of chemical carcinogenesis. researchgate.netredalyc.org
Historical Context of Benzo[c]phenanthrene Synthesis and Theoretical Investigations
The synthesis of the benzo[c]phenanthrene core has been a subject of study for many decades. Classic methods often relied on multi-step processes. One of the well-established methods for creating the phenanthrene (B1679779) and, by extension, the benzo[c]phenanthrene framework is through oxidative photocyclization of stilbene-type precursors. acs.orgbeilstein-journals.orgrsc.org This reaction involves the light-induced cyclization of a diarylethene, followed by oxidation to form the aromatic system.
Another powerful tool in the synthesis of polycyclic aromatic hydrocarbons is the Diels-Alder reaction. acs.orgnih.goviupac.org This cycloaddition reaction allows for the construction of the complex fused-ring systems characteristic of benzo[c]phenanthrenes from simpler starting materials. More recent advancements have focused on transition-metal-catalyzed cycloisomerization reactions, offering more efficient and modular routes to these complex molecules. nih.gov
Theoretical investigations have also played a crucial role in understanding the properties of benzo[c]phenanthrenes. Computational studies help to predict the reactivity, aromaticity, and spectroscopic characteristics of these molecules, guiding synthetic efforts and helping to interpret experimental results. nih.gov
Overview of Contemporary Research Trends in Benzo[c]phenanthrene Chemistry
Current research on benzo[c]phenanthrene and its derivatives is diverse. In the field of materials science, the unique photophysical properties of these compounds are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The helical chirality of some benzo[c]phenanthrene derivatives also makes them interesting candidates for chiroptical materials. rsc.org
The synthesis of functionalized benzo[c]phenanthrenes remains an active area of research, with a focus on developing more efficient and selective methods. nih.govrsc.org This includes the use of novel catalytic systems and flow chemistry techniques. beilstein-journals.org
Toxicological studies continue to be of high importance, with ongoing efforts to understand how different substitution patterns on the benzo[c]phenanthrene skeleton influence carcinogenic and mutagenic potential. sbfisica.org.brresearchgate.net This research is critical for assessing the environmental and health risks associated with PAHs.
Due to the lack of specific published data for 11-Methyl-1-phenylbenzo[c]phenanthrene , a detailed analysis of its synthesis, spectroscopic data, and research findings cannot be provided at this time. The information presented here is based on the well-documented chemistry of the broader class of substituted benzo[c]phenanthrenes. Further experimental research would be required to fully characterize this specific compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H18 |
|---|---|
Molecular Weight |
318.4g/mol |
IUPAC Name |
2-methyl-12-phenylbenzo[c]phenanthrene |
InChI |
InChI=1S/C25H18/c1-17-10-11-19-12-13-21-15-14-20-8-5-9-22(18-6-3-2-4-7-18)24(20)25(21)23(19)16-17/h2-16H,1H3 |
InChI Key |
CDTGBPQEKGTURH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C4=C(C=CC=C4C5=CC=CC=C5)C=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C4=C(C=CC=C4C5=CC=CC=C5)C=C3 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 11 Methyl 1 Phenylbenzo C Phenanthrene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These calculations solve approximations of the Schrödinger equation to determine molecular energies, electron distribution, and other electronic properties.
Density Functional Theory (DFT) has become a primary computational tool for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. For substituted benzo[c]phenanthrenes, DFT is used to probe how substituents like methyl and phenyl groups alter the electronic structure and reactivity of the parent framework.
Studies on related substituted benzo[c]phenanthrenes have shown that the regioselectivity of electrophilic substitution reactions, such as nitration and bromination, is strongly controlled by the electronic effects of the substituents. sigmaaldrich.com DFT calculations, particularly using methods like Gauge-Invariant Atomic Orbital (GIAO) DFT, are employed to deduce charge distribution patterns in carbocations formed during these reactions. sigmaaldrich.com Natural Population Analysis (NPA) is another DFT-based technique used to calculate changes in atomic charges, providing insight that correlates well with experimental NMR data. sigmaaldrich.com
A series of phenanthrene (B1679779) derivatives have been studied computationally using the B3LYP functional with the 6-31++G(d,p) basis set to investigate their potential in organic electronics. researchgate.net Such studies typically analyze the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter, with calculated values for similar systems falling within the range of semiconductors. researchgate.net The introduction of donor and acceptor groups in a D-π-A motif is a common strategy to lower this gap and facilitate intramolecular charge transfer. researchgate.net
Table 1: Common DFT Functionals and Basis Sets in PAH Analysis
| Method/Basis Set | Description | Typical Application |
|---|---|---|
| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimization and electronic property calculations of organic molecules. researchgate.netchemrxiv.org |
| 6-311++G(d,p) | A triple-zeta Pople-style basis set that includes diffuse functions (++) and polarization functions (d,p) on heavy and hydrogen atoms, respectively. | Provides a good description of electron distribution, especially for anions and systems with lone pairs. researchgate.netnepjol.info |
| GIAO | Gauge-Invariant Atomic Orbital method. | Used for the calculation of NMR chemical shifts, providing insights into charge delocalization. sigmaaldrich.com |
Beyond DFT, other quantum chemical methods are utilized for conformational analysis. Ab initio methods, which derive from first principles without experimental parameters, provide high accuracy but are computationally intensive. Semi-empirical methods, which use parameters derived from experimental data, are much faster and suitable for larger systems, though generally less accurate.
Ab initio molecular orbital (MO) calculations are instrumental in studying the relative stability of different conformers and the transition states that separate them. rsc.org For molecules with rotational freedom, such as the phenyl group in 11-Methyl-1-phenylbenzo[c]phenanthrene, these methods can calculate the total electronic energy for various rotational isomers (rotamers). The choice of the atomic orbital (AO) basis set, from minimal sets like STO-3G to more extensive ones like 6-31G, significantly impacts the calculated energy difference between conformers. rsc.org As a general rule, employing more extended basis sets tends to provide more reliable energy values. rsc.org These calculations help determine the preferred three-dimensional structure of the molecule, which is governed by a balance of electronic effects like conjugation and steric hindrance. rsc.org
Molecular Dynamics Simulations and Conformational Landscape Mapping
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation at finite temperatures. bohrium.com
For complex systems like PAHs, MD simulations are used to map the conformational landscape, which is the potential energy surface as a function of the molecule's structural coordinates. These simulations can reveal the accessible conformations, the energy barriers between them, and the pathways for conformational change. Reactive force fields, such as ReaxFF, have been developed to allow MD simulations to model chemical reactions and the formation of PAHs during processes like combustion. bohrium.com These simulations show that larger PAHs can be generated through the repeated attachment and entanglement of smaller molecules and carbon chains. bohrium.com Other MD studies have investigated the non-equilibrium dimerization of PAHs, a key step in soot inception, by simulating the collisional dynamics between PAH molecules. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters via Computational Chemistry
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the properties associated with different spectroscopic techniques, researchers can assign experimental signals and gain a deeper understanding of molecular structure.
DFT calculations are routinely used to predict vibrational spectra (Infrared and Raman). arxiv.org A computational study on PAHs with phenyl side groups reported that the substitution position significantly influences the resulting IR spectra. arxiv.org Phenyl-PAHs are predicted to exhibit new aromatic bands, primarily due to C-H wagging vibrations from the phenyl group, which could help identify them in astrophysical environments. arxiv.org Furthermore, calculations show that while the C-C stretching modes have low intensity in neutral PAHs, they become significantly stronger in their cationic forms, a feature that is important for interpreting astronomical spectra. arxiv.org
Calculations can also predict other spectroscopic parameters. For example, the GIAO-DFT method is used to calculate NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. sigmaaldrich.com Theoretical calculations of UV-Visible spectra, often performed using Time-Dependent DFT (TD-DFT), can predict the electronic transitions responsible for a molecule's absorption and emission properties, helping to interpret its photophysical behavior. researchgate.net
Table 2: Computationally Predicted Vibrational Modes for Phenyl-PAHs
| Wavenumber (cm⁻¹) | Wavelength (μm) | Assignment | Reference |
|---|---|---|---|
| ~1600 | ~6.2 | Phenyl group C-C stretch (strong in cations) | arxiv.org |
| ~741 | ~13.5 | Quintet C-H wag | arxiv.org |
Computational Mechanistic Studies on Reaction Pathways and Transition States
Understanding how a molecule reacts requires knowledge of the reaction mechanism—the step-by-step sequence of elementary reactions. Computational chemistry can map the potential energy surface (PES) of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For substituted benzo[c]phenanthrenes, computational studies have elucidated the mechanisms of electrophilic substitution. sigmaaldrich.com By calculating the energies of the intermediate carbocations for all possible substitution positions, the most likely reaction pathway can be predicted. These predictions often show excellent agreement with experimentally observed product distributions. sigmaaldrich.com
Molecular dynamics simulations and DFT calculations are also used to explore the formation of PAHs. uhmreactiondynamics.org Studies on the reactions of phenyl-type radicals with small hydrocarbons have shown that the formation of substituted PAHs can be exoergic and proceed without an energy barrier. uhmreactiondynamics.org The mechanism often involves the initial formation of a van der Waals complex, followed by the addition of the radical to an unsaturated bond through a submerged barrier. uhmreactiondynamics.org These detailed mechanistic insights provided by computation are critical for understanding chemical processes ranging from organic synthesis to combustion and astrochemistry. researchgate.netresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 11 Methyl 1 Phenylbenzo C Phenanthrene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Delocalization Studies
NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like 11-Methyl-1-phenylbenzo[c]phenanthrene in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the precise substitution pattern and providing insight into the electronic environment of the aromatic system.
¹H and ¹³C NMR Chemical Shift Analysis in Substituted Benzo[c]phenanthrenes
The ¹H and ¹³C NMR spectra of benzo[c]phenanthrene (B127203) and its derivatives are characterized by signals in the aromatic region, typically between 7.0 and 9.5 ppm for ¹H NMR and 120 to 140 ppm for ¹³C NMR. nih.gov The specific chemical shifts are highly sensitive to the local electronic environment, which is influenced by the positions of the fused rings and the nature and location of substituents.
In this compound, the introduction of the methyl and phenyl groups significantly alters the chemical shifts compared to the parent benzo[c]phenanthrene. The methyl group protons at position C-11 would appear as a distinct singlet in the upfield region of the spectrum, likely around 2.7 ppm, based on data from analogous compounds like 1-methylphenanthrene (B47540). chemicalbook.com The phenyl group at C-1 introduces five additional aromatic protons, further complicating the aromatic region of the ¹H NMR spectrum.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The methyl carbon would produce a signal in the aliphatic region (around 20-25 ppm), while the phenyl carbons would add new signals to the aromatic region. The carbons directly attached to the substituents (C-1 and C-11) would experience significant shifts. Based on data for related phenyl-substituted phenanthrenes, the presence of the phenyl group at C-1 would influence the chemical shifts of the surrounding carbons due to electronic and steric effects. rsc.org
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound Note: These are estimated values based on data for related substituted PAHs. Actual values may vary.
| Position | Nucleus | Estimated Chemical Shift (ppm) | Rationale/Comments |
|---|---|---|---|
| 11-CH₃ | ¹H | ~2.7 | Typical for a methyl group on an aromatic ring. chemicalbook.com |
| 11-CH₃ | ¹³C | ~22 | Typical for a methyl carbon attached to a sp² carbon. |
| Phenyl-H | ¹H | 7.4 - 7.8 | Range for protons on a phenyl substituent. |
| Aromatic-H | ¹H | 7.6 - 9.2 | Crowded region for the benzo[c]phenanthrene core protons. chemicalbook.com |
| C-1 | ¹³C | ~139 | Quaternary carbon attached to the phenyl group, deshielded. rsc.org |
| C-11 | ¹³C | ~129 | Carbon attached to the methyl group. |
| Quaternary C | ¹³C | 128 - 141 | Multiple signals for carbons at ring junctions. |
Advanced Correlation NMR Spectroscopic Techniques for Connectivity (e.g., COSY, HMQC, HMBC)
While 1D NMR provides chemical shift information, 2D correlation spectroscopy is essential for assembling the molecular structure by establishing connectivity between atoms. sdsu.edu
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). It would be used to trace the connectivity of protons within each aromatic ring of the benzo[c]phenanthrene skeleton and within the phenyl substituent, helping to assign adjacent protons. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which proton is directly attached to which carbon (¹JCH). libretexts.org It allows for the unambiguous assignment of protonated carbons by correlating the signals from the ¹H spectrum to the corresponding signals in the ¹³C spectrum.
Correlations from the methyl protons (11-CH₃) to carbons C-11, C-10, and C-12, confirming the position of the methyl group.
Correlations from the protons on the phenyl ring to the C-1 carbon of the benzo[c]phenanthrene core, confirming the attachment point of the substituent.
Correlations between protons and quaternary carbons, which are invisible in HMQC/HSQC spectra, thereby piecing together the entire fused ring system. sdsu.eduresearchgate.net
Table 2: Key Expected 2D NMR Correlations for Structural Elucidation
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H-2 ↔ H-3; H-3 ↔ H-4 | Confirms connectivity within the terminal benzene (B151609) ring. |
| COSY | H-7 ↔ H-8; H-9 ↔ H-10 | Confirms connectivity within other rings of the core structure. |
| HMQC/HSQC | H-2 ↔ C-2; H-3 ↔ C-3, etc. | Assigns all protonated carbons in the molecule. libretexts.org |
| HMBC | ¹H of 11-CH₃ ↔ C-11, C-10, C-12 | Confirms the location of the methyl group. |
| HMBC | ¹H of Phenyl ring ↔ C-1 | Confirms the attachment point of the phenyl group. |
| HMBC | H-10 ↔ C-11, C-11a, C-12 | Establishes connectivity across the fused ring system. |
NMR-Based Investigations of Charge Delocalization in Benzo[c]phenanthrenium Ions
Studying the behavior of PAHs in superacids (e.g., FSO₃H-SO₂ClF) allows for the generation of persistent carbocations, known as arenium ions. rsc.org NMR spectroscopy of these stable ions provides invaluable insight into charge distribution and reactivity. nih.gov When this compound is protonated, the positive charge is delocalized across the π-system. The extent of this delocalization can be mapped by comparing the ¹³C NMR spectrum of the ion to that of the neutral precursor. rsc.org
The change in chemical shift (Δδ¹³C = δion - δneutral) is directly related to the increase in positive charge density at a given carbon atom. rsc.orgnih.gov The positions experiencing the largest downfield shifts are those that bear the most positive charge. In substituted benzo[c]phenanthrenes, substituents direct the site of protonation. nih.gov The electron-donating methyl group at C-11 would help stabilize positive charge, influencing the charge delocalization pattern. Analysis of Δδ¹³C values would reveal the specific resonance structures that contribute most to the stability of the resulting 11-methyl-1-phenylbenzo[c]phenanthrenium ion.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of this compound. benthamdirect.com For the molecular formula C₂₅H₁₈, the calculated exact mass is 318.14085 u. High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), which serves as definitive proof of the molecular formula. rsc.org
The electron ionization (EI) mass spectrum would be characterized by a very intense molecular ion peak (M⁺˙) at m/z = 318, owing to the high stability of the extensive aromatic system. The fragmentation of PAHs is generally limited but can provide structural clues. Common fragmentation pathways observed for substituted PAHs include:
Loss of a hydrogen radical: leading to a strong [M-1]⁺ peak at m/z = 317.
Loss of a methyl radical: from the C-11 position, giving an [M-15]⁺ fragment at m/z = 303.
Loss of acetylene (B1199291) (C₂H₂): a characteristic fragmentation for PAHs, resulting in an [M-26]⁺ fragment. researchgate.net
Doubly charged ions: PAHs can form stable doubly charged ions, which would appear at m/z = 159 ([M]²⁺). researchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Identity | Comments |
|---|---|---|
| 318.14 | [M]⁺˙ | Molecular ion; expected to be the base peak. |
| 317.13 | [M-H]⁺ | Loss of a hydrogen radical. |
| 303.12 | [M-CH₃]⁺ | Loss of the methyl group. |
| 292.12 | [M-C₂H₂]⁺ | Loss of acetylene, common for PAHs. researchgate.net |
| 159.07 | [M]²⁺ | Doubly charged molecular ion. |
Advanced UV-Visible Absorption and Photoluminescence Spectroscopy
UV-Visible and photoluminescence spectroscopies probe the electronic properties of the molecule, providing information about the π-conjugated system.
Analysis of Electronic Transitions and Absorption Maxima
The UV-Visible absorption spectrum of this compound is dominated by intense π → π* electronic transitions. The parent benzo[c]phenanthrene exhibits several absorption bands in the ultraviolet region. nist.gov Studies on other benzo[c]phenanthrene derivatives show that their primary absorption maxima (λmax) occur deep in the UV region, often between 280 and 290 nm. benthamdirect.comresearchgate.net
The introduction of the methyl and phenyl substituents is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzo[c]phenanthrene. The phenyl group, in particular, extends the π-conjugated system, which typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. The spectrum would likely display a complex pattern with multiple bands, corresponding to different electronic transitions within the aromatic framework.
Table 4: UV-Visible Absorption Maxima (λmax) for Benzo[c]phenanthrene and a Related Derivative
| Compound | Solvent | Absorption Maxima (λmax) in nm | Reference |
|---|---|---|---|
| Benzo[c]phenanthrene | Cyclohexane | 222, 241, 252, 270, 281, 294, 307, 320, 335, 351 | nist.gov |
| Substituted Benzo[c]phenanthrene | Various | ~281-285 | benthamdirect.comresearchgate.net |
Characterization of Fluorescence Emission Properties and Stokes Shifts
The parent benzo[c]phenanthrene exhibits fluorescence, and the introduction of substituents such as methyl and phenyl groups is expected to modulate these properties. The phenyl group, a significant chromophore, can lead to a bathochromic (red) shift in both the absorption and emission spectra due to the extension of the π-system. Conversely, the electron-donating methyl group may also influence the energy of the electronic transitions.
A study on other benzo[c]phenanthrene derivatives has shown that absorption is often in the UV region (around 281-285 nm) with fluorescence occurring at significantly longer wavelengths in the blue region of the visible spectrum (410-422 nm). researchgate.net This large separation between the absorption and emission maxima results in a substantial Stokes shift. The Stokes shift is a critical parameter, representing the energy difference between the lowest energy absorption and the highest energy emission bands. For similar aromatic compounds, this shift arises from geometric relaxation in the excited state and solvent reorganization effects.
Table 1: Expected Fluorescence Properties of this compound Based on Analogous Compounds
| Property | Expected Characteristic | Rationale |
| Absorption Maximum (λ_abs) | Ultraviolet Region | Based on the electronic transitions of the benzo[c]phenanthrene core. researchgate.net |
| Emission Maximum (λ_em_) | Blue Visible Region | Typical for substituted benzo[c]phenanthrenes, red-shifted from the parent PAH. researchgate.net |
| Stokes Shift | Large | Significant separation between absorption and emission due to structural relaxation in the excited state. researchgate.net |
| Fluorescence Quantum Yield (Φf) | Moderate to Low | Phenyl substitution on phenanthrene (B1679779) systems can decrease quantum yield. photochemcad.comresearchgate.net The non-planar structure may also influence this property. |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprint Analysis
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The IR spectrum of this compound would be characterized by several key regions:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. The exact positions can provide information about the electronic environment of the C-H bonds on the different aromatic rings.
Aliphatic C-H Stretching: The methyl group (CH₃) will exhibit characteristic symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range.
C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands between 1625 cm⁻¹ and 1400 cm⁻¹. These are often intense and provide a strong indication of the polycyclic aromatic system.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region (below 1300 cm⁻¹). The pattern of out-of-plane C-H bending bands between 900 and 675 cm⁻¹ is particularly diagnostic of the substitution pattern on the aromatic rings.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would highlight:
Symmetric Ring Breathing Modes: The symmetric expansion and contraction of the aromatic rings often produce very strong Raman signals, which are characteristic of the PAH skeleton.
C=C Stretching Vibrations: Similar to IR, C=C stretching modes are observed in the 1600-1400 cm⁻¹ region and are typically strong in the Raman spectrum.
Substituent-Related Modes: Vibrations associated with the phenyl and methyl substituents will also be present.
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies and intensities of complex molecules like this compound. These calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the vibrational dynamics.
Table 2: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1625 - 1400 | IR, Raman (often strong) |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR (strong, diagnostic) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For a molecule like this compound, this technique would provide invaluable information about its conformation, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
The parent benzo[c]phenanthrene is known to be non-planar, exhibiting a slight helical twist due to steric repulsion between the hydrogen atoms in the "bay region". wikipedia.org The introduction of bulky substituents like a methyl and a phenyl group at the 11- and 1-positions, respectively, would significantly exacerbate this steric strain. This would force the molecule to adopt a more pronounced non-planar, or contorted, conformation to minimize these unfavorable interactions. nih.govwikipedia.org
A single-crystal X-ray diffraction analysis of this compound would be expected to reveal:
A Helical or Twisted Backbone: The benzo[c]phenanthrene core would likely be significantly distorted from planarity.
Dihedral Angles: Quantitative measurement of the dihedral angles between the fused rings and the orientation of the phenyl substituent relative to the main ring system.
Bond Length Alternation: Subtle changes in the carbon-carbon bond lengths within the aromatic system, providing insight into the electronic delocalization and aromaticity of the different rings.
Intermolecular Packing: Information on how the non-planar molecules arrange themselves in the crystal, which is governed by van der Waals forces and potential π-π stacking interactions between the aromatic faces.
Computational studies on substituted acenes have shown that there can be variations between gas-phase optimized structures and solid-state experimental structures due to intermolecular interactions in the crystal lattice. acs.org
Table 3: Expected Structural Parameters from X-ray Crystallography of this compound
| Structural Parameter | Expected Observation | Significance |
| Molecular Conformation | Non-planar, likely with a significant helical twist. | Indicates severe steric hindrance between substituents and the PAH core. wikipedia.org |
| Bay Region Dihedral Angle | Significantly larger than in unsubstituted benzo[c]phenanthrene. | Quantifies the degree of steric repulsion. |
| Phenyl Group Orientation | Twisted out of the plane of the adjacent aromatic ring. | Minimization of steric clashes. |
| Intermolecular Interactions | Likely dominated by van der Waals forces, with possible offset π-stacking. | Governs the solid-state packing and material properties. |
Rotational Spectroscopy for Gas-Phase Conformational Analysis
Rotational spectroscopy, typically conducted using microwave techniques, is a high-resolution method for determining the precise geometry of molecules in the gas phase. By measuring the frequencies of transitions between quantized rotational states, it is possible to determine the moments of inertia of a molecule with very high accuracy. From these, detailed structural parameters such as bond lengths and bond angles can be derived.
However, the application of rotational spectroscopy to a large and complex molecule like this compound presents significant challenges. The technique is most effective for small, relatively rigid molecules that have an appreciable vapor pressure. Polycyclic aromatic hydrocarbons with more than four rings generally have very low volatility, making it difficult to obtain a sufficient concentration in the gas phase for analysis. wikipedia.org
Furthermore, the complexity of the rotational spectrum increases dramatically with the size of the molecule and the presence of internal rotations, such as the rotation of the methyl group. The large number of atoms in this compound would result in very small rotational constants and a dense, difficult-to-resolve spectrum.
While direct experimental rotational spectra for this compound are unlikely to be available, computational chemistry can provide theoretical predictions of its gas-phase structure and rotational constants. acs.orgacs.org These calculations would be essential for guiding any potential experimental search for its rotational spectrum. Theoretical studies on other non-planar PAHs have highlighted the flexibility of these molecules in the gas phase. beilstein-journals.org The dominant loss process for gas-phase PAHs is often through reaction with hydroxyl radicals. nih.gov
Table 4: Challenges and Prospects for Rotational Spectroscopy of this compound
| Factor | Challenge/Prospect | Implication |
| Volatility | Very low | Difficult to achieve sufficient gas-phase concentration for measurement. wikipedia.org |
| Spectral Complexity | High density of rotational transitions | Difficult to resolve and assign the spectrum. |
| Internal Rotation | Methyl group rotation can split spectral lines | Further complicates the spectrum. |
| Computational Chemistry | Essential for predicting rotational constants and structure | Can guide potential future experimental studies. acs.orgacs.org |
Mechanistic Studies of Chemical Reactions Involving 11 Methyl 1 Phenylbenzo C Phenanthrene
Investigation of Photocyclization Reaction Mechanisms (e.g., Mallory Reaction)
The synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons can often be achieved through photocyclization reactions, with the Mallory reaction being a prominent example. wikipedia.org This reaction involves the photochemical-cyclization–elimination of a diaryl-ethylene structure. wikipedia.org In the context of 11-Methyl-1-phenylbenzo[c]phenanthrene, understanding the photocyclization mechanism is key to its synthesis and the preparation of its derivatives.
The general mechanism of the Mallory reaction begins with the UV irradiation of a stilbene-like molecule, leading to an intramolecular cyclization to form a dihydrophenanthrene intermediate. wikipedia.orgnih.gov This process is a photochemically allowed 6-electron electrocyclic reaction that proceeds in a conrotatory fashion. wikipedia.org The initially formed trans-4a,4b-dihydrophenanthrene is typically unstable and can revert to the cis-stilbene (B147466) precursor or be oxidized to the corresponding phenanthrene (B1679779). nih.gov The presence of an oxidizing agent, such as iodine or oxygen, facilitates the aromatization of this intermediate to the stable phenanthrene product. wikipedia.orgnih.gov
For the formation of this compound, a precursor such as a substituted stilbene (B7821643) would undergo this photochemical transformation. The substituents on the stilbene precursor would dictate the final substitution pattern on the benzo[c]phenanthrene (B127203) core. The reaction is known to be compatible with a variety of substituents, including methyl and phenyl groups. nih.gov The efficiency of the cyclization can be influenced by factors such as the solvent, the concentration of the reactants, and the nature of the oxidizing agent. nih.gov
Recent studies have shown that functionalizing stilbenes with groups like amino and borane (B79455) can significantly stabilize the dihydrophenanthrene intermediates, allowing for their isolation and characterization. nih.gov This provides a valuable opportunity to study the properties and subsequent reactions of these fleeting intermediates. Furthermore, these stabilized intermediates can undergo thermal wikipedia.orgscilit.com H-sigmatropic shifts to form isomeric dihydrophenanthrenes. nih.gov
| Step | Description | Key Intermediates/Species | Influencing Factors |
|---|---|---|---|
| 1. Photoexcitation | Absorption of UV light by the stilbene precursor, leading to an excited state. | Excited state of stilbene derivative | Wavelength of light |
| 2. Intramolecular Cyclization | 6-electron electrocyclic ring-closure of the cis-isomer. | trans-4a,4b-dihydrophenanthrene | Stereochemistry of the precursor (cis-isomer required) |
| 3. Aromatization | Oxidation of the dihydrophenanthrene intermediate to the final phenanthrene product. | Phenanthrene radical cation, Phenanthrene | Presence of an oxidizing agent (e.g., I2, O2) |
Electrophilic Aromatic Substitution Reactions and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, and the regioselectivity of this reaction on a complex molecule like this compound is governed by the electronic properties of its fused ring system. numberanalytics.com The positions of substitution are determined by the relative stabilities of the carbocation intermediates, known as arenium ions or sigma complexes, that are formed during the reaction. masterorganicchemistry.com
For polycyclic aromatic hydrocarbons like phenanthrene, electrophilic attack generally occurs at positions that lead to the most stabilized intermediate, which is often the one that preserves the aromaticity of the maximum number of rings. libretexts.org In phenanthrene itself, substitution preferentially occurs at the 9 and 10 positions. slideshare.net However, for a substituted derivative like this compound, the directing effects of the existing methyl and phenyl groups, in addition to the inherent reactivity of the benzo[c]phenanthrene core, will determine the outcome.
The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. youtube.comlibretexts.org The phenyl group can be weakly activating or deactivating and also directs ortho- and para-. The interplay of these directing effects with the inherent reactivity of the different positions on the benzo[c]phenanthrene skeleton leads to a complex regiochemical profile. Computational methods, such as the RegioSQM method which calculates proton affinities, can be employed to predict the most likely sites of electrophilic attack. nih.govcore.ac.uk These methods analyze the stability of the protonated species to identify the most nucleophilic carbon atoms. nih.gov
| Substituent | Electronic Effect | Directing Effect | Influence on Reactivity |
|---|---|---|---|
| -CH3 (Methyl) | Electron-donating (Inductive) | ortho, para | Activating |
| -C6H5 (Phenyl) | Electron-donating (Resonance) / Electron-withdrawing (Inductive) | ortho, para | Weakly Activating/Deactivating |
Mechanisms of Radical Reactions and Reaction Pathways
The study of radical reactions involving PAHs is crucial for understanding processes like combustion and the formation of complex carbonaceous materials. nih.gov For this compound, radical reactions could be initiated at the methyl group or on the aromatic rings.
Radical abstraction of a hydrogen atom from the methyl group would generate a benzylic-type radical. This radical is stabilized by resonance delocalization of the unpaired electron into the extensive π-system of the benzo[c]phenanthrene core. This stabilized radical can then participate in a variety of subsequent reactions, such as coupling or oxidation.
Alternatively, radical addition to the aromatic rings can occur. The positions of radical attack are influenced by the spin density distribution in the resulting radical adduct. In the gas-phase reaction of the methyl radical with the fluorenyl radical, phenanthrene was identified as a major product, formed through a radical-radical recombination followed by ring expansion. nih.gov While a direct analogy, this highlights the potential for radical-mediated pathways to form and transform complex PAH structures. The reaction pathways for the formation of phenanthrene and anthracene (B1667546) from naphthyl radicals and vinylacetylene have also been investigated, revealing complex, sometimes unexpected, routes. researchgate.net
The metabolism of alkylated PAHs can also proceed through radical mechanisms. For instance, the oxidative metabolism of 1-methylphenanthrene (B47540) involves side-chain hydroxylation, which likely proceeds through a radical intermediate. d-nb.infonih.gov
Detailed Metal-Catalyzed Reaction Mechanisms
Transition metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of PAHs. scilit.combenthamscience.com These reactions offer high efficiency and selectivity, often proceeding through well-defined catalytic cycles. For a molecule like this compound, metal-catalyzed reactions could be used for its synthesis or for further derivatization.
One important class of reactions is the palladium-catalyzed cross-coupling, which can be used to form the C-C bonds necessary to construct the polycyclic framework. For example, the synthesis of phenanthrenes can be achieved through palladium-catalyzed C-H activation and cyclization reactions. benthamscience.com A plausible mechanism for such a reaction involves the oxidative addition of a palladium(0) catalyst to a C-H or C-X bond, followed by migratory insertion and reductive elimination to form the final product and regenerate the catalyst. frontiersin.org
Another approach involves the metal-catalyzed cycloisomerization of biphenyl (B1667301) derivatives containing an alkyne. nih.gov Catalysts such as PtCl₂, AuCl, or GaCl₃ can promote a 6-endo-dig cyclization. The mechanism is thought to involve the initial π-complexation of the metal to the alkyne, which is then attacked by the adjacent aryl ring to form the phenanthrene skeleton. nih.gov Depending on the catalyst and substrate, rearrangements such as 1,2-halide shifts can occur, suggesting the involvement of metal vinylidene intermediates. nih.gov
| Reaction Type | Catalyst | General Mechanism | Key Intermediates |
|---|---|---|---|
| C-H Activation/Cyclization | Palladium(0) complexes | Oxidative addition, migratory insertion, reductive elimination | Palladium(II) intermediates |
| Cycloisomerization of Alkynyl Biphenyls | PtCl₂, AuCl, GaCl₃ | π-complexation of alkyne, intramolecular attack by arene | η²-metal-alkyne complexes, metal vinylidenes |
Studies of Reactive Intermediate Species and Transition State Structures
The elucidation of reaction mechanisms relies heavily on the characterization of reactive intermediates and the understanding of transition state structures. For the reactions of this compound, various transient species play critical roles.
In electrophilic aromatic substitution, the key intermediates are the arenium ions (sigma complexes). masterorganicchemistry.com The stability of these carbocations, which can be assessed through computational chemistry, dictates the regioselectivity of the reaction. nih.gov The transition state leading to the formation of the arenium ion is the rate-determining step, and its energy is influenced by the electronic effects of the substituents and the inherent properties of the aromatic system. masterorganicchemistry.com
In photocyclization reactions, the trans-4a,4b-dihydrophenanthrene is a crucial but often unstable intermediate. nih.gov As mentioned, recent work has allowed for the isolation of such species when stabilized by appropriate functional groups, providing direct experimental evidence for their existence and allowing for the study of their subsequent transformations. nih.gov The transition state for the initial electrocyclization is a high-energy species on the excited-state potential energy surface.
For radical reactions, the stability and structure of the radical intermediates are paramount. In the case of hydrogen abstraction from the methyl group of this compound, the resulting benzylic-type radical will have a specific spin density distribution across the polycyclic framework, which will govern its subsequent reactivity. Computational studies can provide detailed information on the geometries and energies of these radical species and the transition states for their formation and reactions. nih.gov
Similarly, in metal-catalyzed reactions, intermediates such as organometallic complexes containing the PAH scaffold are formed. frontiersin.orgnih.gov Spectroscopic techniques and computational modeling are essential tools for characterizing these intermediates and the transition states that connect them in the catalytic cycle.
Chirality, Helicity, and Stereochemical Aspects of 11 Methyl 1 Phenylbenzo C Phenanthrene and Benzo C Phenanthrene Scaffolds
Helical Chirality and its Manifestations in Benzo[c]phenanthrene (B127203) Derivatives
The benzo[c]phenanthrene framework is a classic example of a polycyclic aromatic hydrocarbon (PAH) that exhibits helical chirality. Unlike point chirality, which involves a stereogenic center, or axial chirality, seen in biphenyls, helical chirality arises from the screw-like, or helical, shape of the molecule. In the case of benzo[c]phenanthrene, the fusion of the four benzene (B151609) rings forces the molecule to adopt a non-planar, distorted structure to alleviate the severe steric strain between the hydrogen atoms at the 1 and 12 positions in the "fjord region." This distortion results in a helical twist, creating two non-superimposable mirror images, or enantiomers, designated as (P) for plus (right-handed helix) and (M) for minus (left-handed helix).
The introduction of substituents onto the benzo[c]phenanthrene scaffold significantly influences the manifestations of this inherent chirality. In the specific case of 11-Methyl-1-phenylbenzo[c]phenanthrene, the presence of a methyl group at the 11-position and a phenyl group at the 1-position exacerbates the steric hindrance. This increased steric demand enhances the helical distortion, leading to a more pronounced and stable chiral conformation compared to the unsubstituted parent molecule. The interaction between the substituents and the core structure dictates the preferred helical sense and the energy barrier to inversion between the (P) and (M) enantiomers. For instance, studies on similarly substituted benz[a]anthracenes have shown that methyl-substitution can increase steric strain in the bay-region, causing the hydrocarbon to become non-planar and potentially enhancing certain biological activities. The phenyl group at the 1-position of this compound, in particular, plays a crucial role in defining the stereochemical properties due to its bulk and potential for various rotational conformations relative to the main benzo[c]phenanthrene plane. The interplay of these steric effects is fundamental to the unique stereochemical identity of this derivative.
The helical nature of benzo[c]phenanthrene derivatives is not merely a structural curiosity but has profound implications for their chemical and physical properties. This chirality influences how these molecules interact with other chiral entities, such as biological receptors or chiral stationary phases in chromatography. The specific three-dimensional shape of each enantiomer can lead to different biological activities, a phenomenon well-documented for other chiral PAHs. For example, the stereoselective metabolism of benzo[c]phenanthrene to its procarcinogenic trans-3,4-dihydrodiol highlights the importance of chirality in its biological impact. Therefore, understanding the helical chirality of this compound is essential for elucidating its behavior in chiral environments.
Enantioselective Synthesis and Chiral Resolution Techniques for Helical Polycyclic Aromatic Hydrocarbons
The preparation of enantiomerically pure helical polycyclic aromatic hydrocarbons (PAHs), such as derivatives of benzo[c]phenanthrene, is a significant challenge in synthetic organic chemistry. The approaches to obtaining single enantiomers of these chiral molecules can be broadly categorized into two main strategies: enantioselective synthesis and chiral resolution of a racemic mixture.
Enantioselective Synthesis: This "chiral-from-the-start" approach aims to create a specific enantiomer directly. For benzo[c]phenanthrene scaffolds, this often involves strategies like asymmetric catalysis. One of the key reactions for forming the phenanthrene (B1679779) core is the photocyclization of a stilbene-type precursor. While traditional methods using this reaction produce racemic products, modern advancements focus on using chiral templates or catalysts to induce facial selectivity during the crucial ring-closing step. For instance, synthetic routes might employ a chiral auxiliary attached to the precursor molecule, which directs the cyclization to favor the formation of either the (P)- or (M)-helix. After the helical structure is established, the auxiliary can be cleaved. Another emerging area is the use of chiral photosensitizers or circularly polarized light to influence the stereochemical outcome of the photocyclization, although this remains a highly specialized field. Synthetic strategies for related aza-helicenes have also utilized versatile reactions like the double Friedlander reaction, which could potentially be adapted for asymmetric synthesis with chiral catalysts.
Chiral Resolution Techniques: This more common and often more practical approach involves the synthesis of the racemic mixture of the helical PAH, followed by separation of the enantiomers. Several well-established techniques are employed for this purpose:
Classical Resolution via Diastereomeric Salt Formation: This method, first demonstrated by Louis Pasteur, involves reacting the racemic mixture with a naturally occurring, enantiomerically pure chiral resolving agent (e.g., an acid or a base like tartaric acid or brucine). If the target helical PAH contains a suitable functional group (like a carboxylic acid or an amine), it can form diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. CSPs are often based on chiral polymers (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. This method has been successfully applied to the separation of various benzo[c]phenanthrene derivatives, including their metabolites, demonstrating its efficacy for this class of compounds.
Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, converting it into a new product, while the slower-reacting enantiomer remains largely unreacted. The process is stopped before completion, allowing for the separation of the unreacted enantiomer from the newly formed product. This method is particularly useful when catalyzed by enzymes (enzymatic resolution), which often exhibit very high enantioselectivity.
The choice between enantioselective synthesis and chiral resolution depends on various factors, including the complexity of the target molecule, the availability of suitable chiral catalysts or resolving agents, and the desired scale of the preparation. For complex molecules like this compound, chiral HPLC is often the most direct method for obtaining enantiomerically pure samples for further study.
| Technique | Principle | Application to Helical PAHs | Reference |
| Enantioselective Synthesis | Direct formation of a single enantiomer using chiral catalysts, auxiliaries, or reagents. | Asymmetric photocyclization or catalyzed ring-forming reactions. | |
| Classical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Requires a functional group on the PAH for salt formation. | |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Widely used for both analytical and preparative separation of benzo[c]phenanthrene derivatives. | |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. | Can be highly effective, especially with enzymatic catalysts. |
Stereochemical Dynamics and Racemization Processes
The stereochemical dynamics of helical PAHs like this compound are governed by their configurational stability. This stability is a measure of how resistant the individual (P) and (M) enantiomers are to interconversion, a process known as racemization. For helical molecules, racemization involves the unwinding and rewinding of the helix, passing through a non-chiral, planar, or near-planar transition state. The energy required to achieve this transition state is known as the racemization barrier or the Gibbs activation energy of enantiomerization (ΔG‡).
The magnitude of this energy barrier is a direct consequence of the molecule's structure. Key factors influencing the racemization barrier include:
Number of Fused Rings: For unsubstituted carbohelicenes, the racemization barrier generally increases with the number of ortho-fused rings. For example,helicene (phenanthro[3,4-c]phenanthrene) is configurationally unstable at room temperature, whilehelicene can be resolved but racemizes over several days, andhelicene is considered configurationally stable.
Steric Hindrance in the Fjord/Cove Region: The most critical factor for benzo[c]phenanthrene derivatives is the degree of steric clash in the "fjord region" between the 1- and 12-positions. The introduction of substituents in or near this region dramatically increases the racemization barrier. In this compound, the phenyl group at C1 and the methyl group at C11 create significant steric hindrance. This prevents the molecule from easily adopting the planar transition state required for racemization, thus imparting high configurational stability. Studies on relatedhelicenes have shown that adding methyl groups in the fjord region can increase the racemization barrier to a level comparable to that of unsubstitutedhelicene.
Temperature: Racemization is a thermally activated process. As the temperature increases, the available thermal energy can overcome the activation barrier, leading to a faster rate of interconversion. For a given enantiomerically enriched sample, its optical purity will decrease over time, with the rate of decay being highly dependent on the temperature and the height of the racemization barrier. For instance, the benzo[c]phenanthrene 3,4-oxide metabolite has a racemization barrier (ΔG‡) of 24.6 kcal/mol at 29°C, indicating it can racemize under those conditions.
The process of racemization for a molecule like this compound can be visualized as the terminal benzene rings sliding past each other. The transition state for this process is highly strained due to the forced proximity of atoms and the distortion of bond angles away from their ideal values. The presence of the bulky 1-phenyl and 11-methyl groups significantly destabilizes this transition state, thereby increasing the activation energy required for the (P) ⇌ (M) interconversion and ensuring that the enantiomers are stable and separable under normal conditions.
Table of Racemization Barriers for Selected Helicenes
| Compound | Racemization Barrier (ΔG‡ kcal/mol) | Temperature (°C) | Configurational Stability | Reference |
| Helicene | ~25 | Ambient | Labile, racemizes over days | |
| Helicene | ~36 | 200 | Stable at room temperature | |
| Benzo[c]phenanthrene 3,4-oxide | 24.6 | 29 | Racemizes under experimental conditions | |
| 1-Methyl-helicene | 39.1 | 200 | High | |
| 1,14-Dimethyl-helicene derivative | ~44.2 | >200 | Very High |
Note: The data presented are for related structures and illustrate the principles of configurational stability. Specific data for this compound was not available in the searched literature.
Optical Activity and Circular Dichroism Spectroscopy for Chiral Analysis
The chirality of this compound and related helical molecules gives rise to distinct chiroptical properties, which are instrumental for their analysis and characterization. These properties, optical activity and circular dichroism, arise from the differential interaction of the right- and left-handed enantiomers with plane-polarized and circularly polarized light, respectively.
Optical Activity (Optical Rotation): Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. When a beam of such light passes through a solution containing an excess of one enantiomer of this compound, the plane of polarization will be rotated by a specific angle.
One enantiomer will rotate the light in a clockwise direction and is termed dextrorotatory, designated as (+).
The other enantiomer will rotate the light by an equal amount in the counter-clockwise direction and is termed levorotatory, designated as (-).
A racemic mixture, containing equal amounts of both enantiomers, will not rotate the light and is optically inactive.
The magnitude of this rotation is quantified as the specific rotation, [α], and is a characteristic physical constant for a given chiral compound under specific conditions (temperature, wavelength of light, solvent, and concentration). Helical PAHs are known to exhibit exceptionally high specific rotation values, which increase with the length and steric strain of the helix. For example, while (M)-helicene has a specific rotation of -1670°, the more extended (M)-helicene shows a value of -6200°. This makes optical rotation a sensitive tool for confirming the identity and enantiomeric purity of a sample.
Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy is a more powerful and detailed technique for analyzing chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample.
An achiral molecule absorbs both forms of circularly polarized light equally, resulting in no CD signal.
A chiral molecule, however, will absorb one form more strongly than the other at specific wavelengths corresponding to its electronic transitions (chromophores).
A CD spectrum plots this differential absorption (ΔA = A_L - A_R) or the molar ellipticity [θ] as a function of wavelength. The resulting spectrum is a unique fingerprint for a specific enantiomer. The CD spectra of the (P) and (M) enantiomers of a helical PAH are perfect mirror images of each other. The sign and intensity of the peaks in the CD spectrum, known as Cotton effects, are directly related to the three-dimensional structure of the molecule.
For benzo[c]phenanthrene derivatives, the CD spectrum is particularly informative. The electronic transitions of the aromatic system (the α-, p-, and β-bands) become CD-active. The signs of the Cotton effects associated with these bands can be correlated to the absolute configuration (P or M) of the helix. For instance, theoretical and experimental studies have established relationships where a specific handedness of the helix (e.g., P- or right-handed) will consistently produce a particular pattern of positive and negative peaks in the CD spectrum. This makes CD spectroscopy an indispensable tool for assigning the absolute configuration of newly synthesized or resolved helical PAHs and their metabolites.
Summary of Chiroptical Properties
| Property | Principle | Information Obtained |
| Optical Rotation | Rotation of plane-polarized light. | Sign (+/-) and magnitude of rotation; enantiomeric purity. |
| Circular Dichroism | Differential absorption of circularly polarized light. | Fingerprint spectrum for each enantiomer; absolute configuration (P/M); detailed structural information. |
These chiroptical techniques are fundamental to the study of this compound, providing the means to distinguish between its enantiomers, determine their absolute stereochemistry, and quantify their purity.
Electronic Structure and Aromaticity in 11 Methyl 1 Phenylbenzo C Phenanthrene Derivatives
Aromaticity Assessment Methodologies (e.g., NICS, HOMA)
Aromaticity is a key concept in chemistry, and for complex polycyclic systems, it is often assessed using computational methods that quantify the extent of cyclic electron delocalization. Two of the most prominent methods are Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is determined by calculating the absolute magnetic shielding at a specific point in space, typically at the center of a ring system (NICS(0)) or at a defined distance above the ring plane (e.g., NICS(1)). A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, signifying that the π-electrons are delocalized and sustain a ring current that opposes the external magnetic field. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of anti-aromaticity. For polycyclic systems like benzo[c]phenanthrene (B127203), NICS values can be calculated for each individual ring to assess local aromaticity. nih.govacs.org It is often recommended to compute NICS at 1 Å above the ring plane (NICS(1)) to minimize the influence of σ-electrons and obtain a clearer picture of the π-electron effects. nih.gov
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by quantifying the degree of bond length equalization within a ring. The HOMA index is calculated based on the deviation of the actual bond lengths in a given molecule from an optimal, fully aromatic bond length. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic, Kekulé-like system with distinct single and double bonds. Negative values can indicate anti-aromatic character. HOMA is a powerful tool for assessing the local aromaticity of individual rings within a larger polycyclic framework. nih.gov
These two methods, NICS and HOMA, provide complementary information. While NICS probes the magnetic consequences of electron delocalization, HOMA assesses its structural manifestations. A strong correlation between the results of these two methods is often observed in the analysis of PAHs.
| Aromaticity Index | Principle | Interpretation for Aromaticity |
| NICS | Magnetic | Negative values (diatropic ring current) |
| HOMA | Geometric (Bond Lengths) | Values approaching 1 (high bond equalization) |
Influence of Methyl and Phenyl Substituents on Aromaticity and Electron Delocalization Patterns
The introduction of methyl and phenyl substituents onto the benzo[c]phenanthrene skeleton can significantly modulate its electronic properties, including aromaticity and the pattern of electron delocalization. These effects are primarily governed by the electronic nature of the substituent and its position on the polycyclic core.
Phenyl Group: A phenyl substituent can exert both inductive and resonance effects. Its effect is more complex than that of a methyl group. Depending on the dihedral angle between the phenyl group and the benzo[c]phenanthrene core, it can either donate or withdraw electron density via resonance. If the phenyl ring is coplanar with the PAH core, it can extend the π-conjugated system, which generally leads to a reduction in the HOMO-LUMO gap and a red-shift in the absorption spectrum. However, steric hindrance often forces the phenyl ring to twist out of the plane of the PAH core, which can disrupt this extended conjugation. Theoretical calculations on phenyl-substituted compounds have illustrated these complex substituent effects. nih.gov
The interplay of these substituents in 11-Methyl-1-phenylbenzo[c]phenanthrene results in a complex perturbation of the electronic landscape of the parent molecule. The electron-donating methyl group at the 11-position and the electronically versatile phenyl group at the 1-position will collectively alter the charge distribution and the delocalization pathways within the fused ring system.
Investigation of Delocalized π-Electron Systems in Benzo[c]phenanthrene Derivatives
The benzo[c]phenanthrene framework is a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings. nist.gov Its π-electron system is delocalized over the entire carbon skeleton, but not uniformly. libretexts.org Unlike linear acenes, the "kinked" structure of the phenanthrene (B1679779) moiety leads to a different distribution of π-electrons. The concept of Clar's sextets, where benzene-like units within the larger PAH are considered to be particularly stable, is often used to describe the π-electron distribution. In phenanthrene, the two outer rings have more pronounced aromatic character than the central rings.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and electronic absorption properties. nih.gov
A smaller HOMO-LUMO gap generally implies that the molecule is more easily excitable and will absorb light at longer wavelengths. Substituents play a crucial role in "tuning" the energies of the frontier orbitals. youtube.com
Electron-donating groups (like methyl) tend to raise the energy of the HOMO more than the LUMO, thus decreasing the HOMO-LUMO gap. youtube.com
Electron-withdrawing groups generally lower the energy of both the HOMO and LUMO, but often affect the LUMO more significantly, which can also lead to a smaller gap.
Conjugating groups (like a coplanar phenyl ring) extend the π-system, which typically raises the HOMO energy and lowers the LUMO energy, resulting in a significantly reduced HOMO-LUMO gap.
For this compound, the combination of the electron-donating methyl group and the potentially conjugating phenyl group is expected to decrease the HOMO-LUMO gap compared to the unsubstituted benzo[c]phenanthrene. Computational studies on various phenanthrene derivatives have demonstrated how different substituents can modulate the frontier orbital energies. researchgate.net
| Molecular Orbital | Description | Relation to Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (Nucleophilicity) |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (Electrophilicity) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity, kinetic stability, and electronic transitions |
Charge Distribution and Electronic Properties in Substituted Benzo[c]phenanthrenes
Computational methods, such as Natural Population Analysis (NPA), can be used to determine the partial charges on each atom. nih.govresearchgate.net In substituted benzo[c]phenanthrenes, the following effects can be anticipated:
The electron-donating methyl group will increase the negative charge (electron density) on the carbon atoms of the ring to which it is attached, particularly at the ortho and para positions relative to the substituent.
The phenyl group's effect is more nuanced. Through its inductive effect, it can withdraw some electron density. However, through resonance, it can either donate or withdraw electron density, influencing the charge distribution in a more complex manner that depends on the specific electronic demands of the reaction or interaction.
Studies on carbocations of substituted benzo[c]phenanthrenes have provided experimental and theoretical insights into how substituents direct the delocalization of positive charge, which is a direct reflection of their influence on the electron distribution in the neutral molecule. nih.govresearchgate.net These studies show that substituents like methoxy and hydroxyl groups have a powerful directing effect, and while the methyl group's influence is less pronounced, it still plays a role in determining the regioselectivity of reactions like protonation and nitration. nih.gov Therefore, in this compound, the methyl and phenyl groups create a unique charge distribution pattern that will govern its chemical behavior and interactions.
Advanced Research Applications and Functionalization of 11 Methyl 1 Phenylbenzo C Phenanthrene Derivatives in Organic Materials Science
Design and Synthesis of Benzo[c]phenanthrene-Based π-Conjugated Systems for Advanced Materials
The synthesis of benzo[c]phenanthrene (B127203) derivatives for advanced materials leverages several powerful synthetic methodologies to construct the core polycyclic system and introduce functional groups. These methods are chosen for their efficiency and ability to create complex, π-conjugated structures.
Key synthetic reactions for building and functionalizing the benzo[c]phenanthrene core include:
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Heck couplings are prominently used. researchgate.netresearchgate.netrsc.org For instance, three distinct polycyclic aromatic hydrocarbons derived from benzo[c]phenanthrene were synthesized using a one-step Suzuki coupling procedure. benthamdirect.com Similarly, a new benzo[c]phenanthrene ketone was created through a sequence involving a Heck coupling reaction. researchgate.net These reactions are crucial for forming new carbon-carbon bonds, allowing for the attachment of various aryl substituents and the extension of the π-system. researchgate.netrsc.org
Oxidative Photocyclization: This is a classic and effective method for forming the phenanthrene (B1679779) and benzo[c]phenanthrene ring system. researchgate.netacademie-sciences.fr The process typically involves an intramolecular cyclization of a stilbene-like precursor, induced by UV light in the presence of an oxidizing agent.
Knoevenagel Condensation: This reaction is employed to synthesize precursors for photocyclization, particularly for derivatives bearing cyano groups. academie-sciences.fr
These synthetic strategies have also been adapted to create more complex and heteroatom-doped systems. For example, a novel helical BN-benzo[c]phenanthrene was synthesized in three steps with a global yield of 55%. rsc.org The resulting chlorinated derivatives serve as versatile starting materials for further functionalization via palladium-catalyzed reactions. rsc.org The characterization of these newly synthesized π-conjugated systems is typically confirmed using ¹H and ¹³C NMR, COSY NMR, FT-IR spectroscopy, and mass spectrometry. researchgate.netresearchgate.netbenthamdirect.com
Investigation of Photophysical Properties for Optoelectronic Applications
The photophysical properties of benzo[c]phenanthrene derivatives are central to their potential in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netacademie-sciences.fr The investigation of their interaction with light reveals characteristics that make them highly promising candidates for emissive or charge-transport layers. researchgate.netacademie-sciences.fr
The UV-visible absorption spectra of these compounds, typically measured in dilute chloroform (B151607) or dichloromethane (B109758) solutions, show strong absorption bands associated with π–π* and n–π* electronic transitions. researchgate.netresearchgate.netacademie-sciences.fr A notable feature of some benzo[c]phenanthrene derivatives is that their absorption occurs entirely in the UV region (e.g., λmax = 281-285 nm), while their fluorescence is observed in the visible part of the spectrum. researchgate.netbenthamdirect.com
Key photophysical properties include:
Fluorescence: Many derivatives exhibit strong emission in the blue region of the visible spectrum. researchgate.netbenthamdirect.com However, depending on the functionalization, bright orange to red photoluminescence has also been achieved. researchgate.net
Quantum Yields: The fluorescence quantum yields for various derivatives have been measured in the range of 0.07 to 0.21. researchgate.net
Stokes Shift: A significant characteristic of these compounds is their exceptionally large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.netbenthamdirect.com Values between 1.32-1.39 eV (10756-11256 cm⁻¹) have been reported, which are among the largest for small molecules. researchgate.netbenthamdirect.com This large shift is beneficial for optoelectronic applications as it minimizes self-absorption, leading to higher device efficiency.
The photophysical behavior is highly sensitive to the molecular structure and the surrounding environment. For example, in X-shaped phenanthrenes with various aryl substituents, fluorescence efficiencies were found to increase as the extent of aryl π-conjugation increased. researchgate.net The redox behavior, investigated using cyclic voltammetry, helps in estimating the HOMO and LUMO energy levels, which is crucial for designing efficient OLED device architectures. academie-sciences.fr
| Property | Observed Value/Range | Significance |
|---|---|---|
| Absorption Maxima (λmax) | 281-285 nm researchgate.netbenthamdirect.com | Indicates absorption is primarily in the UV region. |
| Emission Maxima | 410-422 nm (Blue Region) researchgate.netbenthamdirect.com | Shows potential as blue emitters in OLEDs. |
| Fluorescence Quantum Yield | 0.07 to 0.21 researchgate.net | Measures the efficiency of the light emission process. |
| Stokes Shift | 1.32-1.39 eV researchgate.netbenthamdirect.com | Large value minimizes re-absorption, beneficial for device performance. |
| Optical Band Gap (Eg) | Determined from absorption edge researchgate.netacademie-sciences.fr | Key parameter for electronic properties and color tuning. |
Integration of Benzo[c]phenanthrene Scaffolds into Complex Molecular Architectures
The rigid and well-defined structure of the benzo[c]phenanthrene core makes it an excellent scaffold for constructing larger, more complex molecular and supramolecular architectures. This integration aims to create materials with enhanced or entirely new functionalities.
One area of development is the synthesis of helically chiral systems. A novel BN-benzo[c]phenanthrene featuring helical chirality has been successfully prepared, demonstrating the platform's utility in creating structurally complex and asymmetric molecules. rsc.org The synthesis of a benzo[c]phenanthrene ketone and its subsequent reaction with primary amines provides a route to new polyaromatic secondary amines, expanding the library of complex derivatives. researchgate.net
The most direct application of integrating these scaffolds is in the fabrication of multilayer optoelectronic devices. Derivatives of benzo[c]phenanthrene have been successfully used as the emissive layer in OLEDs. researchgate.net A typical device configuration might be: ITO / 2-TNATA (60 nm) / NPB (15 nm) / Benzo[c]phenanthrene derivative (30 nm) / Alq3 (30 nm) / LiF (1 nm) / Al (200 nm). researchgate.net In such devices, the benzo[c]phenanthrene layer acts as the light-emitting component, with one reported device achieving a bluish-green emission and an efficiency of 10.3 cd/A. researchgate.net This demonstrates the effective integration of these molecular scaffolds into functional electronic systems where they work in concert with hole-transporting, electron-transporting, and injection layers. researchgate.netacademie-sciences.fr
Elucidation of Structure-Property Relationships in Advanced Organic Materials
Understanding the relationship between molecular structure and material properties is fundamental to the rational design of new organic materials. For benzo[c]phenanthrene derivatives, this involves correlating specific structural modifications with changes in their optical, electronic, and charge-transport characteristics.
Studies on donor-acceptor (D-A) type conjugated polymers based on phenanthrene and other polyaromatic units provide a clear framework for these relationships. rsc.org The introduction of substituents, such as electron-donating dimethoxy groups, has a significant and predictable effect on the material's properties. rsc.org
Key structure-property relationships observed include:
Energy Level Tuning: Adding electron-donating groups, like dimethoxy substituents, raises the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. rsc.org This is a critical parameter for matching the energy levels of different layers in an OLED or organic photovoltaic (OPV) device to ensure efficient charge injection and transport.
Optical Band Gap Control: The optical band gap can be tuned by the choice of the aromatic donor unit and its substituents. rsc.org For example, in a series of D-A copolymers, the band gap varied from 1.52 eV to 1.63 eV depending on whether the donor was a substituted naphthalene (B1677914) or a phenanthrene unit. rsc.org
Charge Mobility Modulation: The nature of the substituents can dramatically affect charge carrier mobility. rsc.org In one study, phenanthrene-based copolymers without dimethoxy groups showed highly balanced ambipolar behavior (transporting both holes and electrons) with mobility around 1 cm² V⁻¹ s⁻¹, whereas the addition of the dimethoxy groups suppressed electron mobility. rsc.org
These principles directly apply to the design of 11-Methyl-1-phenylbenzo[c]phenanthrene and its derivatives. The specific placement of the methyl and phenyl groups on the benzo[c]phenanthrene core will influence the π-conjugation, steric hindrance, and electronic nature of the molecule, thereby determining its photophysical properties and its performance in advanced organic materials.
Q & A
Q. What are the validated methods for synthesizing and characterizing 11-Methyl-1-phenylbenzo[c]phenanthrene?
Synthesis typically involves Friedel-Crafts alkylation or Suzuki coupling to introduce methyl and phenyl groups onto the benzo[c]phenanthrene backbone. Characterization relies on GC-MS and HPLC with standardized reference materials (e.g., 1-Methylbenzo[c]phenanthrene standard solution, CAS RN 4076-39-5) . For structural confirmation, use retention indices from non-polar GC columns (e.g., HP-5MS) and cross-reference with NIST Chemistry WebBook data . Ensure purity via spiking experiments in toluene-based solutions (e.g., 50 mg/L in toluene for environmental analysis) .
Q. Which analytical techniques are most effective for detecting this compound in environmental matrices?
Gas chromatography (GC) with mass spectrometry (MS) is preferred for trace detection. Key parameters:
- Column type : HP-5MS (non-polar) or DB-WAX (polar) .
- Retention indices (RI) : Compare with Kovats RI data (e.g., RI = 1850–1900 for benzo[c]phenanthrene derivatives) .
- Calibration : Use deuterated analogs (e.g., phenanthrene-d10) as internal standards to mitigate matrix effects . For soil/sediment samples, employ Soxhlet extraction with dichloromethane, followed by silica gel cleanup .
Advanced Research Questions
Q. How can experimental design optimize microbial degradation of this compound in contaminated soils?
Use response surface methodology (RSM) to identify critical variables. Example workflow:
- Screening phase : Full factorial design (2⁴) to assess factors like nutrient concentration, surfactant (Tween 80), salinity, and humic acid .
- Optimization phase : Box-Behnken design (BBD) with variables pH (6.0–9.0), temperature (20–40°C), initial concentration (50–100 ppm), and incubation time (7–21 days) .
- Validation : Monitor degradation kinetics via GC-MS and validate using ANOVA (p < 0.05 for model significance) .
Q. How do pH and competing anions influence adsorption mechanisms of this compound on engineered adsorbents?
Adsorption efficiency depends on:
- pH : Optimal adsorption occurs near pH 6–7 due to reduced electrostatic repulsion between the hydrophobic compound and adsorbent surfaces (e.g., hexadecylamine-functionalized graphene quantum dots) .
- Anions : Sulfate (SO₄²⁻) and nitrate (NO₃⁻) at 0.01 M reduce adsorption by 20–30% via competitive binding, whereas chloride (Cl⁻) has negligible impact .
- Thermodynamics : Calculate equilibrium constants (b) and Gibbs free energy (ΔG) using van’t Hoff plots to distinguish physisorption vs. chemisorption .
Q. What experimental strategies resolve contradictions in reported biodegradation rates of this compound across studies?
Discrepancies often arise from variations in:
- Soil microbiota : Use GeoChip microarrays to profile functional genes (e.g., PAH-RHDα) and correlate with degradation rates .
- Bioavailability : Apply passive dosing systems (e.g., silicone O-rings) to maintain constant aqueous concentrations and reduce artifacts from compound crystallization .
- Data normalization : Express degradation rates relative to microbial biomass (via qPCR of 16S rRNA genes) or enzymatic activity (e.g., dehydrogenase assays) .
Methodological Considerations
Q. Table 1. Key Parameters for Adsorption Studies
Q. Table 2. Critical Variables in Bioremediation Optimization
| Variable | Low Level (-1) | High Level (+1) | Optimal Level |
|---|---|---|---|
| pH | 6.0 | 9.0 | 7.5 |
| Temperature (°C) | 20 | 40 | 30 |
| Incubation time (days) | 7 | 21 | 14 |
| Initial concentration (ppm) | 50 | 100 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
